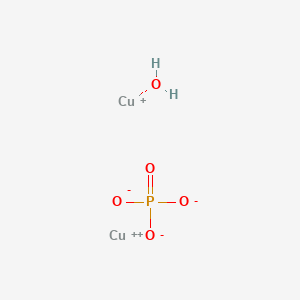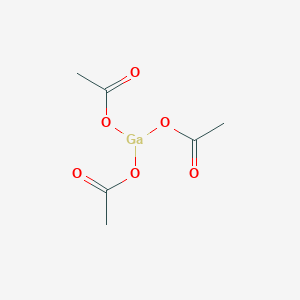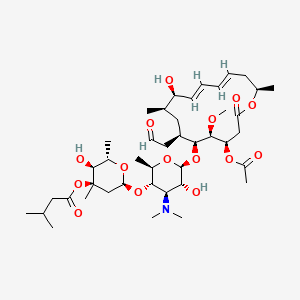
Josamycin,(S)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Josamycin is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. It is primarily used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . Josamycin is particularly effective against gram-positive bacteria and some gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions
Josamycin is produced through fermentation by the bacterium Streptomyces narbonensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic . The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Josamycin involves large-scale fermentation processes. The bacterium Streptomyces narbonensis is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are optimized to maximize yield . After fermentation, the antibiotic is extracted, purified, and formulated into various dosage forms such as tablets and capsules .
化学反応の分析
Types of Reactions
Josamycin undergoes several types of chemical reactions, including:
Oxidation: Josamycin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Josamycin.
Substitution: Josamycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Josamycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various metabolites and derivatives of Josamycin, which may have different pharmacological properties .
科学的研究の応用
Josamycin has a wide range of scientific research applications:
Chemistry: Josamycin is used as a model compound to study macrolide antibiotics and their chemical properties.
Medicine: Josamycin is used to treat respiratory tract infections, skin infections, and sexually transmitted infections.
Industry: Josamycin is used in the pharmaceutical industry for the development of new antibiotic formulations.
作用機序
Josamycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site during translation . This action is primarily bacteriostatic but can be bactericidal at high concentrations . Josamycin tends to accumulate within leukocytes, which transport it to the site of infection .
類似化合物との比較
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and better oral absorption compared to Josamycin.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness of Josamycin
Josamycin is unique due to its specific activity against certain bacterial strains and its ability to accumulate within leukocytes, enhancing its delivery to infection sites . Additionally, Josamycin has a relatively low incidence of gastrointestinal side effects compared to other macrolides .
特性
分子式 |
C42H69NO15 |
|---|---|
分子量 |
828.0 g/mol |
IUPAC名 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2,4-dimethyloxan-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChIキー |
UKNSBNVKSFTZOJ-NGVXBBESSA-N |
異性体SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
正規SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
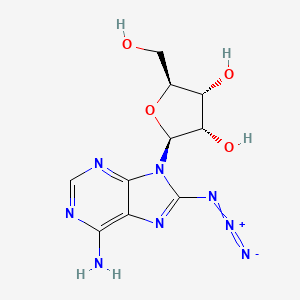
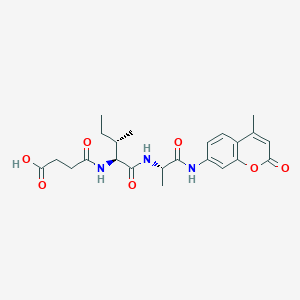
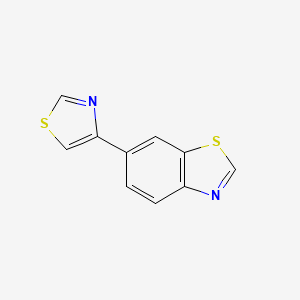
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
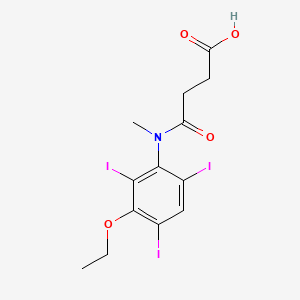
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
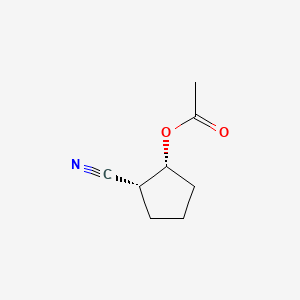
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
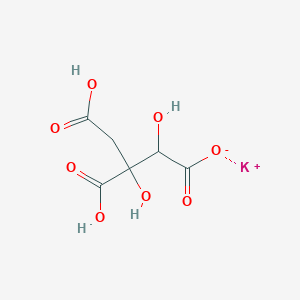
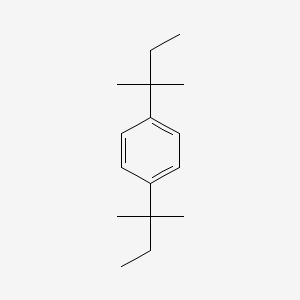
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
